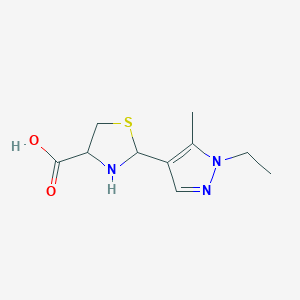

![molecular formula C20H10Cl2N2O2 B1360043 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-17-6](/img/structure/B1360043.png)

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Descripción general

Descripción

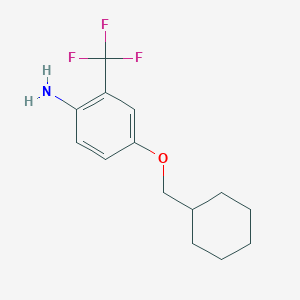

The compound “2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione” is one of the quinacridone derivatives known as a red pigment . The molecule has inversion symmetry . The quinacridone molecules are connected by bifurcated N—H O hydrogen bonds along [110] to form a two-dimensional hydrogen-bond network .

Aplicaciones Científicas De Investigación

Application in Pigment Production

- Summary of the Application : “2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione” is known as a red pigment (Pigment Red 202) and is widely used in practice . It is one of the quinacridone derivatives known for their vibrant colors .

- Methods of Application or Experimental Procedures : The compound is typically characterized by N—H O intermolecular hydrogen bonds . The molecule has inversion symmetry and is not entirely planar, as shown by the dihedral angle of 176.7 (3) degrees between the planes of the benzene ring at the center and that at the extremity .

- Results or Outcomes : The molecules are stacked in a ‘hunter’s fence’ fashion (i.e., when viewed from the side, the molecules cross one another with an angle of about 50 in a grid-like structure) along the a-axis . This structure is quite different from the ordinary three-dimensional hydrogen-bond network of quinacridones .

Application in Material Science

- Summary of the Application : This compound is used in the preparation of colored modified nylon particles .

- Results or Outcomes : The outcome is colored modified nylon particles, which could have various applications in industries such as textiles, automotive, and more .

Application in Environmental Science

- Summary of the Application : This compound is found in long-life materials with low release rate such as metal, wooden and plastic construction and building materials, flooring, furniture, toys, curtains, footwear, leather products, paper and cardboard products, electronic equipment .

- Results or Outcomes : The compound provides color to these materials and is released into the environment at a low rate .

Application in Art and Design

- Summary of the Application : This compound is known as a red pigment (Pigment Red 202) and is widely used in art and design . It can produce a vibrant red effect in many different applications .

- Methods of Application or Experimental Procedures : The compound is typically used as a colorant in various mediums such as oil paints and watercolors .

- Results or Outcomes : The outcome is the creation of artworks with different red effects .

Application in Industrial Manufacturing

- Summary of the Application : This compound is used in the manufacturing of various products such as coatings, plastics, inks, and rubber . It is also found in long-life materials with low release rate such as metal, wooden and plastic construction and building materials, flooring, furniture, toys, curtains, footwear, leather products, paper and cardboard products, electronic equipment .

- Results or Outcomes : The compound provides color to these materials and is released into the environment at a low rate .

Propiedades

IUPAC Name |

2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZQBGDNVOHQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029253 | |

| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

CAS RN |

3089-17-6, 61932-63-6 | |

| Record name | Pigment Red 202 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Pigment Red 210 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)

![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)

![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)

![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)

![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)